N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a chromene carboxamide group.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O3S/c1-2-23-16-13(21)8-11(20)9-15(16)27-19(23)22-17(24)12-7-10-5-3-4-6-14(10)26-18(12)25/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUVFCJDCSLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include ethylamine, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the benzothiazole or chromene rings, resulting in modified derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzothiazole or chromene moieties.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can be compared to other similar compounds, such as:
- N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
- N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis of benzothiazole-carboxamide derivatives typically involves condensation reactions between substituted benzothiazole precursors and activated carbonyl intermediates. For example, analogous compounds were synthesized using ethanol or THF as solvents at elevated temperatures (e.g., 170–210°C), achieving yields of 60–93% depending on substituents . Key steps include:
- Use of halogenated/fluorinated benzothiazole intermediates.
- Optimization of solvent polarity (e.g., ethanol for solubility, THF for high-temperature stability).
- Purification via recrystallization or flash chromatography .
Table 1 : Example reaction conditions from analogous syntheses:
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Difluorophenyl derivative | THF | 190–192 | 90 | |
| Chlorofluorophenyl derivative | EtOH | 203–205 | 60 |
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl, fluoro groups) and confirms stereochemistry. For example, coupling constants in ¹H NMR can distinguish Z/E isomers .
- X-ray Crystallography : Use SHELX (SHELXL) for structure refinement. Programs like ORTEP-3 or WinGX visualize anisotropic displacement ellipsoids and hydrogen-bonding networks . Crystallographic data should resolve ambiguities in the benzothiazole-chromene fused ring system .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinning : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Verify with Hooft/Y statistics to ensure data quality .
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for packing analysis .
Q. What strategies are effective for analyzing hydrogen-bonding patterns and their impact on solid-state properties?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) using crystallographic coordinates .
- Computational Tools : Use CrystalExplorer to map Hirshfeld surfaces and quantify intermolecular interactions (e.g., % contribution of H···F contacts) .
- Thermal Analysis : Correlate hydrogen-bond strength (e.g., D···A distances) with DSC/TGA stability profiles .
Q. How can researchers design experiments to study biological interactions of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like kinases or GPCRs, guided by the compound’s carboxamide and benzothiazole pharmacophores .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (kon/koff) .
- Functional Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination) using fluorogenic substrates in buffer systems mimicking physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
